molecular formula C16H15NO3 B14447212 (3R)-4-nitro-1,3-diphenylbutan-1-one CAS No. 77670-36-1

(3R)-4-nitro-1,3-diphenylbutan-1-one

Cat. No.: B14447212
CAS No.: 77670-36-1
M. Wt: 269.29 g/mol
InChI Key: HSDQDDXGMUPFTK-HNNXBMFYSA-N
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Description

(3R)-4-nitro-1,3-diphenylbutan-1-one is a chiral nitroketone compound characterized by a stereogenic center at the C3 position. It is synthesized via a Michael addition reaction between nitromethane and trans-chalcone (1,3-diphenylprop-2-en-1-one) under continuous-flow conditions using polymer-supported trialkylamine bases such as Amberlyst A21 . The reaction proceeds with high enantioselectivity (ee = 99%) when analyzed via chiral HPLC, making it a valuable intermediate in asymmetric catalysis and pharmaceutical synthesis . Its molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 269.30 g/mol. The compound’s nitro and ketone functional groups contribute to its reactivity in cycloadditions, condensations, and organocatalytic processes .

Properties

CAS No.

77670-36-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(3R)-4-nitro-1,3-diphenylbutan-1-one

InChI

InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2/t15-/m0/s1

InChI Key

HSDQDDXGMUPFTK-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)C[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-nitro-1,3-diphenylbutan-1-one typically involves the nitration of a precursor compound, such as 1,3-diphenylbutan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of (3R)-4-nitro-1,3-diphenylbutan-1-one may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-nitro-1,3-diphenylbutan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The phenyl groups can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (3R)-4-amino-1,3-diphenylbutan-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

(3R)-4-nitro-1,3-diphenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-4-nitro-1,3-diphenylbutan-1-one exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can interact with various biological targets. The molecular targets and pathways involved can vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
(3R)-4-nitro-1,3-diphenylbutan-1-one Nitro, ketone C₁₆H₁₅NO₃ 269.30 Organocatalysis, chiral synthesis
1-(N,N-dimethylamino)-4-nitro-1,3-butadiene (1) Nitro, dienamine C₆H₁₀N₂O₂ 142.16 Cycloadditions with α,β-unsaturated carbonyls
2,4-dinitro-1,3-diphenylbutan-1-one Two nitro groups, ketone C₁₆H₁₄N₂O₅ 314.30 Chiral organocatalyst synthesis
4-nitro-1,3-diarylbutan-1-ones Nitro, ketone, aryl Variable Variable Pyrrole synthesis via condensations
ANAZF (CAS 155438-11-2) Nitro, oxadiazole, azo C₄H₃N₇O₄ 237.12 High-energy materials

Research Findings and Contrasts

  • Stereochemical Impact: The (3R)-configuration of the target compound confers superior enantioselectivity compared to non-chiral analogs like 4-nitro-1,3-diarylbutan-1-ones. For instance, its ee of 99% outperforms racemic mixtures in catalytic cycles .
  • Functional Group Trade-offs : While the nitro group in ANAZF enhances explosive stability, it reduces biocompatibility, limiting pharmaceutical applications. In contrast, the ketone in the target compound balances reactivity and stability for drug intermediates .
  • Synthetic Efficiency : Continuous-flow synthesis of (3R)-4-nitro-1,3-diphenylbutan-1-one achieves >90% yield with in situ solvent recycling, whereas traditional batch methods for nitrodienamines require stoichiometric reagents and longer reaction times .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (3R)-4-nitro-1,3-diphenylbutan-1-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via Michael addition of nitromethane to trans-chalcone (1,3-diphenylpropenone) using a polymer-supported trialkylamine base (e.g., Amberlyst A21) under continuous-flow conditions . Key parameters for optimization include:

  • Catalyst loading : 5 equivalents of nitromethane and 12 mM substrate concentration yield optimal conversion.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
  • Purification : Column chromatography with silica gel (Rf = 0.60–0.64 in hexane/ethyl acetate) is standard .

Q. How can researchers verify the enantiomeric purity of (3R)-4-nitro-1,3-diphenylbutan-1-one?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards. Complementary polarimetry (specific rotation) can confirm optical activity .

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • Methodological Answer :

  • Melting point analysis : Mp = 55–62°C for intermediates and final products .
  • TLC : Monitor reaction progress using hexane/ethyl acetate (3:1) with Rf ≈ 0.60–0.64 .
  • NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and nitro group coupling in 13C^{13}\text{C} NMR (δ 80–90 ppm for C-NO2_2) .

Advanced Research Questions

Q. How does solvent polarity influence the catalytic hydrogenation of (3R)-4-nitro-1,3-diphenylbutan-1-one to dihydro-pyrrole derivatives?

  • Methodological Answer : Hydrogenative cyclization using Ni/SiO2_2 under 20 bar H2_2 requires solvent optimization:

  • Nonpolar solvents (e.g., methylcyclohexane) yield <40% product due to poor nitro group activation.
  • Polar solvents (e.g., acetonitrile) enhance yields to >70% by stabilizing intermediates.
  • Temperature : 120°C maximizes cyclization efficiency (96% yield) .
    • Data Table :
SolventYield (%)Catalyst Loading (mol% Ni)
Methylcyclohexane393
Toluene453
Acetonitrile713
Acetonitrile*964 (120°C)

Q. What strategies improve the recyclability of heterogeneous catalysts in nitro-to-amine transformations?

  • Methodological Answer : For Ni/SiO2_2 -catalyzed hydrogenation:

  • Thermal stability : Maintain catalyst integrity by limiting reaction temperatures to ≤120°C.
  • Leaching prevention : Use SiO2_2 supports with high surface area (≥300 m2^2/g) to anchor Ni nanoparticles.
  • Reusability : After 5 cycles, catalyst activity remains >80% with no detectable Ni leaching (ICP-OMS validation) .

Q. How can computational modeling guide stereochemical outcomes in asymmetric synthesis?

  • Methodological Answer :

  • DFT calculations : Optimize transition states for Michael addition using Gaussian 09 with B3LYP/6-31G(d). Focus on steric effects from the 3R configuration.
  • Molecular dynamics : Simulate solvent-catalyst interactions to predict enantioselectivity (e.g., acetonitrile vs. toluene) .

Q. What are the pitfalls in scaling up continuous-flow synthesis of this compound?

  • Methodological Answer :

  • Residence time : Ensure >10 min for complete nitro group addition in flow reactors.
  • Clogging mitigation : Use in-line filters (0.45 μm) to remove polymer-supported catalyst residues.
  • Solvent recovery : Implement nanofiltration membranes (e.g., GMT-oNF-2) for acetonitrile recycling, reducing waste by 60% .

Contradictions and Resolutions

  • Evidence Conflict : reports Rf = 0.60–0.64, while similar compounds in require adjusted solvent ratios.
    • Resolution : Confirm TLC conditions (e.g., silica gel type, solvent saturation) to avoid misinterpretation .
  • Catalyst Efficiency : shows Ni/SiO2_2 outperforms homogeneous catalysts, but emphasizes polymer-supported bases.
    • Resolution : Select catalysts based on reaction stage: polymer-supported bases for synthesis, Ni/SiO2_2 for hydrogenation .

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